molecular formula C5H11NO2S B1350171 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide CAS No. 45697-13-0

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B1350171
CAS No.: 45697-13-0
M. Wt: 149.21 g/mol
InChI Key: YCTRDJGHVGMYAO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S. It is known for its unique chemical and biological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with formaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
  • This compound sulfate

Uniqueness

Compared to similar compounds, this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTRDJGHVGMYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378195
Record name 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45697-13-0
Record name 3-(Aminomethyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)-1lambda6-thiolane-1,1-dione
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